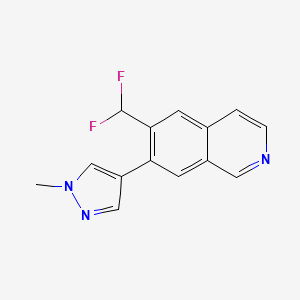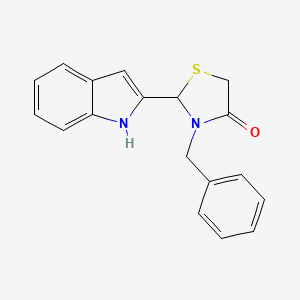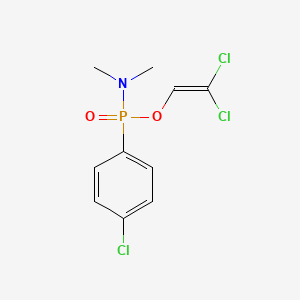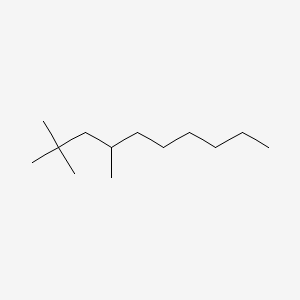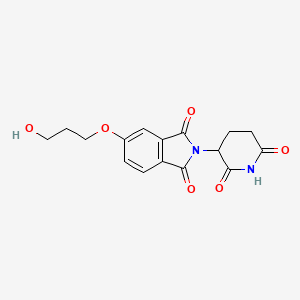
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea typically involves the following steps:
Bromination: The starting material, 8-methoxyisoquinoline, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Urea Formation: The brominated product is then reacted with ethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(5-Hydroxy-8-methoxyisoquinolin-3-yl)-3-ethylurea.
Reduction: 1-(8-Methoxyisoquinolin-3-yl)-3-ethylurea.
Substitution: 1-(5-Substituted-8-methoxyisoquinolin-3-yl)-3-ethylurea.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea depends on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and methoxy groups may enhance binding affinity to specific molecular targets, while the urea moiety can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the methoxy group, which may affect its biological activity.
1-(5-Methoxyisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom, which may influence its reactivity and binding properties.
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group, which may alter its pharmacokinetic properties.
Uniqueness
1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and urea moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H14BrN3O2 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
1-(5-bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-15-13(18)17-12-6-8-9(7-16-12)11(19-2)5-4-10(8)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
XSYKJAPRPFZKAP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


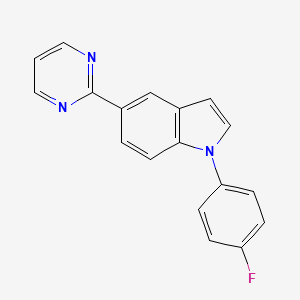

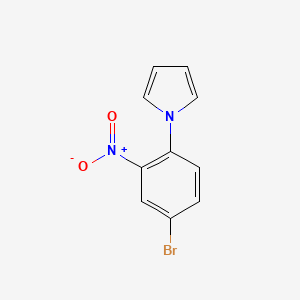
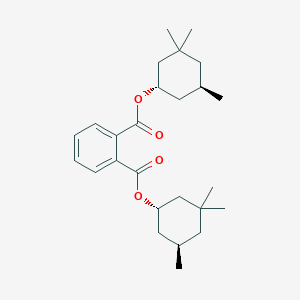
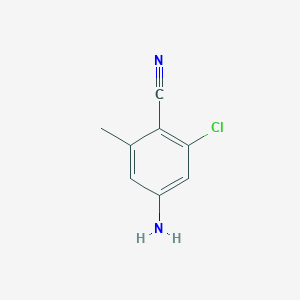
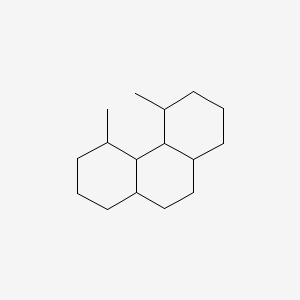
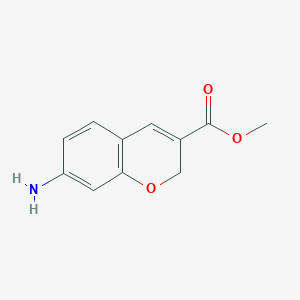
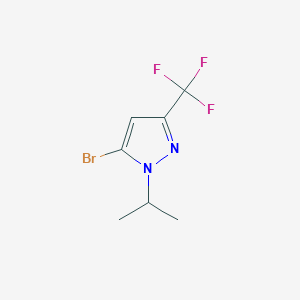
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
